四氟硼酸锂

描述

Synthesis Analysis

The synthesis of lithium tetrafluoroborate involves multiple methods, including the reaction of lithium carbonate with boron trifluoride, among others. These methods aim to optimize the purity and yield of lithium tetrafluoroborate for use in various applications, especially in lithium-ion batteries. Although specific details on the synthesis of LiBF₄ were not directly found, related processes for synthesizing cathode materials and lithium extraction highlight the importance of controlled conditions and purity in the final product's performance in battery applications.

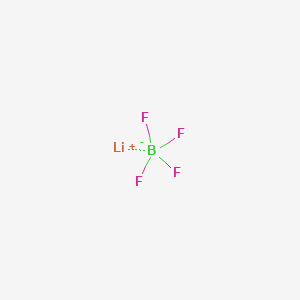

Molecular Structure Analysis

The molecular structure of lithium tetrafluoroborate is characterized by the tetrahedral geometry of the borate ion (BF₄⁻) and the ionic interaction between this anion and the lithium cation (Li⁺). This structure is crucial for its role in electrolytes, where the dissociation of Li⁺ ions contributes to the ionic conductivity in lithium-ion batteries.

Chemical Reactions and Properties

Lithium tetrafluoroborate participates in various chemical reactions, particularly in the formation of electrolytes for lithium-ion batteries. It is known for its good solubility in organic solvents and stability, which minimizes the formation of potentially harmful by-products during battery operation.

Physical Properties Analysis

The physical properties of lithium tetrafluoroborate, including its solubility in common organic solvents, melting point, and hygroscopic nature, are critical for its application as an electrolyte in lithium-ion batteries. These properties ensure that LiBF₄-based electrolytes provide efficient ionic conductivity and thermal stability under operational conditions.

Chemical Properties Analysis

Chemically, lithium tetrafluoroborate is stable, making it an ideal electrolyte component. It does not react with the solvent or electrode materials under normal battery operating conditions, which contributes to the longevity and safety of lithium-ion batteries.

References:

- The synthesis methods and properties of various lithium-based materials for battery applications have been extensively studied, indicating the importance of synthesis methods on the properties of the final product, as seen in studies on lithium vanadium phosphate and molybdenum disulfide nanocomposites for lithium-ion batteries (Wang et al., 2017); (Stephenson et al., 2014).

- The extraction and recovery processes for lithium highlight the challenges and advancements in obtaining lithium for use in battery materials, as discussed in the comprehensive review of lithium recovery from mineral resources (Li et al., 2019).

科研应用

有机合成中的催化作用:四氟硼酸锂在各种有机反应中作为高效催化剂。它在芳香胺和电子亏缺烯烃的氮杂Michael加成反应中被用作催化剂 (Lad, Kulkarni, Desai, & Wadgaonkar, 2011)。它还催化醛的烯丙基化和氰基化反应,产生同烯丙基和氰基乙酸酯 (Yadav, Reddy, Vishnumurthy, & Chary, 2007)。

杂环系统的合成:它有助于合成各种杂环系统,包括1,2,5,6-四氢吡啶盐和四氢喹啉 (Katritzky & Gordeev, 1993)。

材料科学和液晶:四氟硼酸锂-乙腈络合物在热致液晶中形成四面体结构,尽管在这些系统中没有锂离子络合的证据 (Gowda et al., 1990)。

电化学和电池技术:它增强了聚合物致动器在单壁碳纳米管-离子液体凝胶电极中的电化学和电机械性能 (Terasawa, Takeuchi, Mukai, & Asaka, 2010)。此外,它用于酯基电解质以提高电池的低温性能 (Rodrigo et al., 2022),以及用于锂电池和超级电容器的混合离子液体电解质 (Diaw et al., 2005)。

溶剂化和离子相互作用研究:它在低极性溶剂中的溶液表现出复杂的粒子间相互作用,涉及离子、离子缔合物和溶剂分子 (Plakhotnik, Ernst, Sakhaii, Tovmash, & Schmutzler, 1999)。

聚合物电解质:聚(乙烯氧化物)-LiBF4电解质因其导电性、稳定性和热特性而在锂基电化学设备中显示出有希望的性能 (Croce et al., 1988)。

Safety And Hazards

Lithium tetrafluoroborate is harmful if swallowed and causes skin and eye irritation . It is suspected of causing genetic defects . It should be stored locked up and disposed of to an approved waste disposal plant . It should be kept away from heat, sparks, and flame . Avoid moisture, strong acid, strong alkalis, and oxidizing agents .

性质

IUPAC Name |

lithium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF4.Li/c2-1(3,4)5;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXJWFBILHTTET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BF4Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic solid; [Merck Index] Off-white odorless powder; [Alfa Aesar MSDS] | |

| Record name | Lithium tetrafluoroborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14759 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Lithium tetrafluoroborate | |

CAS RN |

14283-07-9 | |

| Record name | Lithium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14283-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Borate(1-), tetrafluoro-, lithium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium tetrafluoroborate, anhydrous | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF751CNK2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B45333.png)